molecular formula C4H6N2O2 B1615078 Tetrahydro-3,6-pyridazinedione CAS No. 502-95-4

Tetrahydro-3,6-pyridazinedione

Cat. No.: B1615078
CAS No.: 502-95-4
M. Wt: 114.1 g/mol
InChI Key: RNCAJLLRSYSZAM-UHFFFAOYSA-N
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Description

Tetrahydro-3,6-pyridazinedione is a six-membered heterocyclic compound featuring a fully saturated pyridazine ring with two ketone groups at the 3- and 6-positions. It serves as a key intermediate in synthesizing diverse heterocyclic derivatives, particularly in pharmaceutical and agrochemical research. The compound is synthesized via cyclization reactions of hydrazides with anhydrides (e.g., succinic, maleic) under reflux conditions . Notably, derivatives of this compound have been explored for applications ranging from antioxidants to anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3,6-pyridazinedione typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is known for its efficiency and high yield . Another common method involves the reaction of maleic anhydride with hydrazines, which forms the pyridazine ring through a condensation reaction .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method includes the use of carbamate intermediates, which react with hydrazines under controlled conditions to produce the desired compound . These methods are designed to be environmentally friendly and economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3,6-pyridazinedione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include thiophenolate for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiophenolate can produce thioether adducts, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

Tetrahydro-3,6-pyridazinedione, also known as succinic hydrazide (SH), is a cyclic chemical compound with the molecular formula C4H6N2O2C_4H_6N_2O_2 . It is derived from pyridazinedione through hydrogenation . This compound serves primarily as a fundamental building block in chemical synthesis, enabling the creation of diverse organic compounds for research purposes .

Scientific Research Applications

This compound is used in the synthesis of other organic compounds . Its derivatives have been explored for various applications, showcasing its versatility in scientific research:

  • Synthesis of Pyridazinoindazoles and Indazolophthalazines this compound is used in the synthesis of pyridazino[1,2-a]indazoles and indazolo[2,1-b]phthalazines, which are achieved through a one-pot, four-component protocol utilizing an acidic ionic liquid catalyst .
  • Anticancer Research Triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, synthesized using this compound derivatives, have been screened for anticancer activity against human breast cancer cell lines .
  • Protein-Drug Conjugates Pyridazinedione-based heterobicyclic covalent linkers, utilizing this compound, are employed in the formation of protein-drug conjugates .

Mechanism of Action

The mechanism of action of tetrahydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. For instance, it can act as a cleavable linker in bioconjugates, where it undergoes a retro-Michael deconjugation pathway to release its payload in a controlled manner . This mechanism is particularly useful in targeted drug delivery systems, such as those used in cancer therapy.

Comparison with Similar Compounds

Structural Analogs

2.1.1. Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)
  • Structure : Partially unsaturated pyridazine ring (dihydro) with ketone groups at 3- and 6-positions.
  • Synthesis : Applied as a plant growth regulator in agriculture, particularly in tobacco cultivation .
  • Applications: Inhibits tobacco sucker growth but raises safety concerns due to suspected carcinogenicity (IARC Group C) .
  • Key Difference : The reduced saturation (dihydro vs. tetrahydro) alters reactivity and biological effects.
2.1.2. Dazomet (Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione)
  • Structure : Thiadiazine ring with sulfur and methyl substituents.
  • Applications : Used as a soil fumigant and pesticide.
  • Bioactivity : Exhibits antimicrobial properties but distinct from pyridazinediones due to sulfur incorporation .

Functional Analogs

2.2.1. Xanthene-Diones (e.g., 3,4,6,7-Tetrahydro-3,3-dimethyl-9-phenyl-2H-xanthene-1,8-diones)
  • Structure : Xanthene core fused with dione groups.
  • Synthesis : Regioselective synthesis yields derivatives with anticancer activity, highlighting the importance of the dione motif in cytotoxicity .
2.2.2. Thiadiazole-Pyridazinedione Hybrids
  • Structure : Combines 1,3,4-thiadiazole with tetrahydro-3,6-pyridazinedione.
  • Synthesis : Derived from 2,5-dimercapto-thiadiazole and hydrazides, yielding antioxidants with radical-scavenging activity .
  • Key Difference : Sulfur atoms in thiadiazole enhance electron-withdrawing effects, influencing redox properties.

Physicochemical and Bioactivity Comparison

Compound Molecular Formula Key Functional Groups Bioactivity/Applications References
This compound C₄H₆N₂O₂ Pyridazine, diketone Intermediate for heterocycles
Maleic hydrazide C₄H₄N₂O₂ Dihydropyridazine, diketone Plant growth regulator (carcinogen)
Dazomet C₅H₁₀N₂S₂ Thiadiazine, thione Pesticide
Xanthene-diones C₁₉H₁₈O₃ Xanthene, diketone Anticancer agents
Thiadiazole-pyridazinedione C₈H₁₀N₄O₂S Thiadiazole, pyridazinedione Antioxidants

Notes

Structural Nuances : The saturation level (tetrahydro vs. dihydro) critically impacts reactivity. This compound’s fully saturated ring enhances stability for functionalization compared to maleic hydrazide .

Synthetic Versatility : The compound’s adaptability in forming hybrids (e.g., with thiadiazoles) expands its utility in drug discovery .

Biological Activity

Tetrahydro-3,6-pyridazinedione, also known as cyclic succinhydrazide, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, including the hydrogenation of maleic hydrazide. Its molecular formula is C4H6N2OC_4H_6N_2O, and it possesses a molecular weight of approximately 98.10 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to interact with various biological targets, including:

  • Monoamine Oxidase B (MAO-B)
  • Cyclooxygenase-2 (COX-2)
  • Nuclear Factor Kappa B (NF-KB)

These interactions are important for its potential therapeutic applications in neurodegenerative diseases and inflammation-related conditions. A study demonstrated that derivatives of this compound showed promising antioxidant activity when evaluated using the DPPH method, which assesses free radical scavenging ability .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. For instance, it was found to have lower IC50 values compared to other compounds like Ethephon in studies involving HepG2 and Vero cells, indicating its potential as an anticancer agent . The compound's ability to inhibit nucleic acid synthesis may contribute to its effectiveness against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as MAO-B and COX-2, the compound may reduce oxidative stress and inflammation.
  • Regulation of Cell Cycle : Studies have shown that exposure to this compound can lead to alterations in cell cycle progression, particularly increasing the G0/G1 phase population while decreasing the S phase population in CHO-K1 cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has suitable intestinal absorption rates and good permeability across the blood-brain barrier (BBB). These characteristics are essential for compounds intended for therapeutic use in neurological disorders . Additionally, it exhibits low acute toxicity through various exposure routes, making it a candidate for further development in clinical settings .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antioxidant Activity : A comparative analysis revealed that this compound derivatives displayed superior antioxidant activity compared to standard antioxidants .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines with minimal cytotoxic effects on normal cells .

Data Summary Table

Biological ActivityFindings
Antioxidant ActivitySignificant DPPH scavenging activity
CytotoxicityLower IC50 values in cancer cell lines
Enzymatic InhibitionInhibits MAO-B and COX-2
Cell Cycle RegulationAlters G0/G1 and S phase populations
PharmacokineticsGood BBB permeability; low acute toxicity

Conclusions

This compound shows promise as a biologically active compound with antioxidant and potential anticancer properties. Its ability to interact with key enzymes involved in oxidative stress and inflammation positions it as a candidate for further research in therapeutic applications. Future studies should focus on elucidating its mechanisms of action in vivo and exploring its efficacy in clinical trials.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Tetrahydro-3,6-pyridazinedione, and how can its purity be validated?

this compound (CAS 123-33-1, also known as maleic hydrazide) is typically synthesized via cyclization reactions. A common approach involves heating maleic anhydride with hydrazine hydrate under controlled reflux conditions. Post-synthesis, purity validation requires:

  • Melting Point Analysis : Confirm the compound’s melting point (298°C) using differential scanning calorimetry (DSC) .
  • Chromatographic Techniques : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess impurities. Solutions of the compound in acetonitrile or methanol (100 µg/mL) are stable for analysis .
  • Spectroscopic Confirmation : FT-IR (C=O stretching at ~1700 cm⁻¹) and ¹H NMR (absence of maleic anhydride peaks at δ 6.3 ppm) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

Methodological steps include:

  • Solvent Screening : Prepare saturated solutions in water, acetonitrile, methanol, and DMSO. Shake at 25°C for 24 hours, then filter and quantify via gravimetric analysis or UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability Testing : Store solutions under varying conditions (e.g., 4°C vs. room temperature, light-protected vs. exposed) and monitor degradation via HPLC over 30 days. Acetonitrile solutions show higher stability than aqueous ones .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Toxicological Assessment : Refer to IARC guidelines for hydrazine derivatives, which highlight potential carcinogenicity. Use fume hoods, gloves, and PPE to minimize exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) with sodium bicarbonate before disposal. Collaborate with certified waste management services for hazardous material handling .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 113.05 (calculated MW 112.09) .
  • NMR Analysis : ¹H NMR (DMSO-d6) displays two singlet peaks for the two equivalent carbonyl groups at δ 8.2 ppm and a multiplet for the ring protons (δ 3.1–3.5 ppm) .

Q. What are the primary applications of this compound in current academic research?

  • Plant Growth Regulation : Study its role as a maleic hydrazide derivative in inhibiting cell division (e.g., root meristem assays in Arabidopsis).
  • Heterocyclic Chemistry : Use as a precursor for synthesizing pyridazine-based ligands or bioactive molecules .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • DFT Calculations : Use Gaussian or ORCA software to model cyclization transition states. Compare activation energies of hydrazine vs. substituted hydrazines to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics to guide experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. For example, discrepancies in cytotoxicity may arise from varying cell lines (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin) .
  • Dose-Response Replication : Standardize IC50 measurements across labs using WHO guidelines for inter-laboratory validation .

Q. How can advanced functionalization techniques expand the utility of this compound in drug discovery?

  • Microwave-Assisted Synthesis : Optimize reaction time and yield for introducing substituents (e.g., chloro or methyl groups) at the 3- and 6-positions. Compare with traditional thermal methods .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives for kinase inhibition studies .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation products via LC-MS/MS. Identify key intermediates (e.g., pyridazine ring-opening products) .
  • Soil Sorption Assays : Use batch equilibrium methods with varying soil pH (4–8) to measure Kd (sorption coefficient) and predict environmental mobility .

Q. How can researchers leverage spectral databases to resolve structural ambiguities in this compound analogs?

  • Database Mining : Cross-reference NMR and MS data with the EPA/NIH Mass Spectral Database (e.g., entry for C7H12O2 analogs) to identify misassignments .
  • Hybrid Techniques : Combine HSQC and HMBC NMR experiments to resolve overlapping signals in complex derivatives .

Properties

IUPAC Name

diazinane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-4(8)6-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCAJLLRSYSZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198242
Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-95-4
Record name Succinic hydrazide
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Record name Succinic hydrazide
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Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Record name TETRAHYDRO-PYRIDAZINE-3,6-DIONE
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Record name SUCCINIC HYDRAZIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tetrahydro-3,6-pyridazinedione
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Tetrahydro-3,6-pyridazinedione
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